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molecular formula C14H19NO4S B1399785 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate CAS No. 1135123-74-8

5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate

Cat. No. B1399785
M. Wt: 297.37 g/mol
InChI Key: PCUBTQXBYQTRII-UHFFFAOYSA-N
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Patent
US06498251B1

Procedure details

5-t-Butoxycarbonyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-2-carboxylic acid (300 mg, 1.1 mmol), potassium carbonate (150 mg, 1.1 mol) and methyl iodide (150 mg, 1.1 mmol) were stirred at room temperature for 4.5 hours in anhydrous N,N-dimethylformamide (3 ml). The reaction solution was mixed with ethyl acetate, washed with water and saturated brine and then dried with anhydrous sodium sulfate to obtain crude 5-t-butoxycarbonyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester. This was mixed with hydrochloric acid-saturated methanol (4 ml) and stirred at room temperature for 14 hours. By evaporating the solvent from the reaction solution under a reduced pressure, crude 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester hydrochloride was obtained. This compound and triethylamine (0.59 ml, 4.2 mmol) and 2a-(4-bromobutyl)-2a,3,4,5-tetrahydro-1H-benz[cd]indol-2-one (310 mg, 1.0 mmol) were stirred at room temperature for 24 hours in anhydrous N,N-dimethylformamide (10 ml). The reaction solution was mixed with ethyl acetate, washed with water and saturated brine and then dried with anhydrous sodium sulfate. The solvent was removed by evaporation under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 240 mg (0.56 mmol, 56% in yield) of the title compound.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]2[S:14][C:15]([C:17]([OH:19])=[O:18])=[CH:16][C:10]=2[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:20](=O)([O-])[O-].[K+].[K+].CI.C(OCC)(=O)C>CN(C)C=O>[CH3:20][O:18][C:17]([C:15]1[S:14][C:11]2[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH2:9][C:10]=2[CH:16]=1)=[O:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=C(CC1)SC(=C2)C(=O)O
Name
Quantity
150 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mg
Type
reactant
Smiles
CI
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=2CN(CCC2S1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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